3-Bromo-2-fluoro-6-nitroaniline
Description
Significance of Substituted Anilines in Organic Chemistry
Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile precursors in the synthesis of a vast array of more complex molecules. Aniline (B41778), an organic compound consisting of a phenyl group attached to an amino group, and its derivatives are fundamental to the production of dyes, polymers, and pharmaceuticals. researchgate.netresearchgate.netgoogleapis.com The amino group is highly activating, making the aromatic ring susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. wipo.intthieme-connect.com This high reactivity allows for the introduction of various functional groups onto the aromatic ring. researchgate.net
Furthermore, the amino group can be chemically transformed, most notably through diazotization, where it reacts with nitrous acid to form a diazonium salt. These salts are exceptionally useful intermediates, enabling the conversion of the amino group into a wide range of other substituents, thereby providing access to a broad scope of aromatic compounds. researchgate.net Because of their reactivity and structural importance, anilines are considered crucial building blocks in the synthesis of industrial chemicals and are frequently used as starting materials for fine chemical production. researchgate.netgoogle.com
Contextualizing 3-Bromo-2-fluoro-6-nitroaniline within Aromatic Amine Research
Aromatic amines, including their halogenated and nitro-substituted derivatives, represent a significant class of industrial and environmental chemicals. wipo.int Their widespread use as intermediates in manufacturing has led to considerable research into their synthesis, reactivity, and properties. wipo.intachemblock.com Compounds like this compound are part of this larger field of study. The presence of three different substituents—an amino group, a nitro group, and two different halogens (bromo and fluoro)—on a single benzene (B151609) ring makes it a complex and synthetically interesting molecule.
Research into such poly-functionalized anilines is often driven by the need for novel building blocks for creating complex target molecules, such as pharmaceuticals or advanced materials. The specific arrangement of the substituents in this compound dictates its electronic properties and steric environment, which in turn determines its utility as a synthetic intermediate. When an aromatic ring contains amino, nitro, and halogen groups, the compound is typically named as a derivative of aniline. achemblock.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoro-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAQBSHGBYKWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemistry of 3 Bromo 2 Fluoro 6 Nitroaniline
Chemical and Physical Properties
This compound is a solid organic compound with a defined set of physical and chemical identifiers. These properties are crucial for its identification and use in a laboratory setting.
Data sourced from references achemblock.comchemicalbook.comgoogle.comchemicalbook.comgoogle.com.
Multi-Step Synthetic Routes from Precursors
Synthesis
One common strategy for synthesizing substituted anilines is through nucleophilic aromatic substitution on a highly electron-deficient benzene (B151609) ring. For example, the related compound 2-Bromo-6-nitroaniline is synthesized by treating 1-bromo-2-fluoro-3-nitrobenzene with ammonia (B1221849) in methanol (B129727) at high temperature, where the fluorine atom, activated by the ortho- and para-nitro groups, is displaced by the amino group. A similar approach could theoretically be applied to produce this compound from a suitably substituted precursor.
Another general approach involves the direct halogenation of a substituted aniline (B41778). The bromination of anilines can be complex, often requiring specific reagents and conditions to achieve regioselectivity and avoid over-bromination. thieme-connect.com For instance, the bromination of 2-nitroaniline (B44862) can be directed to the 4-position using a copper(II) sulfate (B86663) catalyst with sodium bromide and sodium persulfate. thieme-connect.com Synthesizing this compound would likely involve a multi-step pathway, possibly using protecting groups to control the sites of substitution.
Reactivity and Potential Synthetic Utility
The reactivity of this compound is governed by its three distinct functional groups: the amino (-NH₂), nitro (-NO₂), and bromo (-Br) groups, as well as the fluorine atom.
Reduction of the Nitro Group: The nitro group is readily reducible to a primary amine. Standard methods for this transformation include catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) or using reducing agents like tin(II) chloride in acidic media. google.com This reaction would convert this compound into 3-Bromo-2-fluorobenzene-1,6-diamine, a diamine intermediate that could be valuable for synthesizing heterocyclic compounds.
Reactions at the Bromo Group: The carbon-bromine bond provides a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is a powerful tool for this purpose. google.com It has been shown to be effective for various ortho-bromoanilines, tolerating a range of other functional groups, including nitro groups. google.com This suggests that this compound could react with various boronic acids to generate more complex biaryl structures.
Reactions of the Amino Group: The primary amino group can undergo diazotization when treated with nitrous acid at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a variety of other functional groups (e.g., -OH, -CN, -I) through Sandmeyer or related reactions, further expanding the synthetic utility of the molecule.
Electrophilic Aromatic Substitution: The aniline ring is subject to electrophilic substitution. However, the reactivity is complex. The amino group is a powerful ortho-, para-director and activator, while the nitro and halogen groups are deactivating. wipo.intthieme-connect.com This push-pull electronic configuration makes predicting the outcome of further substitution challenging without experimental data.
Challenges and Considerations in Synthetic Pathway Development
Aromatic Substitution Reactions
The reactivity of the benzene (B151609) ring in this compound is governed by four distinct substituents: an amino (-NH2) group, a nitro (-NO2) group, and two halogens (-F and -Br). These groups exert competing electronic effects that influence the molecule's susceptibility to both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution (EAS) Pathways
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The reaction's feasibility and regioselectivity are dictated by the activating and directing nature of the substituents already present on the ring. youtube.comlibretexts.org
Amino (-NH2) Group: Located at C1, the amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic system via resonance. This significantly increases the electron density of the ring, particularly at the positions ortho (C2, C6) and para (C4) to it. It is, therefore, a strong ortho-, para-director. byjus.comyoutube.com
Nitro (-NO2) Group: Positioned at C6, the nitro group is a potent deactivating group. Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the ring's nucleophilicity. It directs incoming electrophiles to the meta position (C2, C4 relative to the nitro group). nih.gov
Fluoro (-F) and Bromo (-Br) Groups: Halogens, located at C2 (Fluoro) and C3 (Bromo), are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directors because their lone pairs can be donated to the ring through resonance. libretexts.org The fluorine at C2 directs to positions C3 and C5. The bromine at C3 directs to positions C2, C4, and C6.
The directing effects are summarized in the table below. The dominant influence comes from the most powerful activating group, the amino group. Its effect is so strong that it generally overrides the deactivating nature of other groups to drive the reaction. byjus.com The para-directing effect of the amino group (to C4) is reinforced by the meta-directing effect of the nitro group and the ortho-directing effect of the bromo group. This convergence makes the C4 position the most electronically enriched and sterically accessible site for electrophilic attack.
| Substituent (Position) | Type | Directing Effect | Favored Positions for EAS |
|---|---|---|---|
| -NH₂ (C1) | Strongly Activating | Ortho, Para | C4 |
| -F (C2) | Deactivating | Ortho, Para | C5 |
| -Br (C3) | Deactivating | Ortho, Para | C4 |
| -NO₂ (C6) | Strongly Deactivating | Meta | C4 |
Given the directing effects, electrophilic reactions such as nitration and halogenation are predicted to occur with high regioselectivity. The C4 position is the most probable site for substitution.
It is important to note that the direct nitration of anilines with strong acids can be complex, as the acidic medium can protonate the amino group to form an anilinium ion (-NH3+). This transforms the group from a strong activator and ortho-, para-director into a strong deactivator and meta-director. byjus.com However, considering the reactivity of the parent molecule, substitution is expected at C4.
| Reaction | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 3,4-Dibromo-2-fluoro-6-nitroaniline | The directing effects of the -NH₂, -NO₂, and -Br groups converge at the C4 position. |
| Nitration | HNO₃, H₂SO₄ | 3-Bromo-2-fluoro-4,6-dinitroaniline | The powerful directing effect of the amino group targets the C4 position. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com This reaction is fundamentally different from EAS and requires specific conditions. youtube.com
The SNAr mechanism is highly favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group. tandfonline.comnih.gov These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.comyoutube.com
In this compound, the powerful electron-withdrawing nitro group is at the C6 position. Its placement is critical for activating potential leaving groups (the halogens).
Activation of Fluorine (at C2): The nitro group is meta (at C6) to the fluorine atom (at C2). This position does not allow for direct resonance stabilization of the negative charge when a nucleophile attacks the C2 carbon.
Activation of Bromine (at C3): The nitro group is para (at C6) to the bromine atom (at C3). This para-relationship is ideal for SNAr. When a nucleophile attacks the C3 carbon, the resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group via resonance, significantly stabilizing the intermediate and facilitating the reaction.
Therefore, the aromatic ring is selectively activated for nucleophilic attack at the C3 position.
In SNAr reactions, there is a competition between potential leaving groups. The reactivity order for halogens in SNAr is typically F > Cl > Br > I. nih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom. chemistrysteps.com
However, in this compound, this trend is superseded by the requirement for resonance stabilization by the nitro group.
| Position of Attack | Leaving Group | Activation by -NO₂ Group | Predicted Reactivity | Reasoning |
|---|---|---|---|---|
| C2 | Fluorine | No (Meta-relationship) | Low | The intermediate Meisenheimer complex is not stabilized by resonance with the nitro group. |
| C3 | Bromine | Yes (Para-relationship) | High | The intermediate Meisenheimer complex is strongly stabilized by resonance with the para-nitro group, favoring this pathway. |
Despite fluorine being intrinsically more activating towards nucleophilic attack due to its electronegativity, the bromine at C3 is the halogen that will be preferentially displaced in an SNAr reaction. This is because the stabilization of the reaction intermediate is the dominant factor controlling the reaction pathway. A nucleophile will, therefore, selectively displace the bromide to yield 2-fluoro-6-nitro-3-(nucleophile)aniline derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound serves as a versatile handle for the introduction of various carbon and heteroatom substituents through transition metal-catalyzed cross-coupling reactions. The electronic and steric environment of the bromine, influenced by the adjacent nitro and amino groups, plays a crucial role in its reactivity.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions offer a direct route to complex molecular architectures.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. organic-chemistry.orgorganic-chemistry.orglibretexts.org While specific studies on this compound are limited, research on analogous unprotected ortho-bromoanilines demonstrates the feasibility of this transformation. For instance, the Suzuki-Miyaura cross-coupling of various ortho-bromoanilines with a range of boronic esters has been successfully achieved, providing good to excellent yields. nih.govrsc.org Notably, substrates bearing a nitro group have been shown to be compatible with these reaction conditions, suggesting that this compound would be a viable substrate. nih.gov The reaction typically employs a palladium catalyst and a base in a suitable solvent system. organic-chemistry.orglibretexts.org
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgpearson.comnih.gov This reaction is instrumental in the synthesis of arylalkynes. The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl, making the bromo-substituent of this compound a suitable reaction partner. wikipedia.org The reaction is usually carried out in the presence of a base, such as an amine, which also serves as the solvent in some cases. organic-chemistry.orgwikipedia.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. nih.gov This reaction would allow for the introduction of a wide variety of primary and secondary amines at the bromine-bearing position of this compound. The reaction conditions typically involve a palladium precatalyst, a phosphine (B1218219) ligand, and a base. nih.govchemspider.com The choice of ligand is critical for the success of the reaction, especially with challenging substrates.
Catalyst and Ligand Design for Enhanced Efficiency
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst and ligand. For sterically hindered and electronically complex substrates like this compound, rational catalyst and ligand design is paramount.
For Suzuki-Miyaura couplings of ortho-bromoanilines, preformed palladacycles such as CataCXium® A have proven to be highly effective. nih.gov The use of bulky, electron-rich phosphine ligands like XPhos and SPhos can also enhance catalytic activity, particularly for challenging substrates like unprotected anilines and nitrogen-rich heterocycles. nih.gov
In the context of Sonogashira couplings, the development of copper-free systems has been a significant advancement to avoid the formation of undesired alkyne homocoupling products. wikipedia.org The use of bulky and electron-rich phosphine ligands can facilitate these copper-free reactions. libretexts.org For Buchwald-Hartwig aminations, a range of phosphine ligands have been developed to address different substrate combinations. For example, biarylphosphine ligands like XPhos, SPhos, and RuPhos are often employed for the coupling of aryl bromides with a variety of amines. nih.gov
Below is a table summarizing catalyst and ligand systems commonly employed for cross-coupling reactions of substrates analogous to this compound.
| Cross-Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Yields |
| Suzuki-Miyaura | CataCXium® A palladacycle | - | Cs₂CO₃ | 2-MeTHF | Good to Excellent nih.gov |
| Suzuki-Miyaura | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | Excellent nih.gov |
| Sonogashira (Cu-free) | [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ | Toluene | Good libretexts.org |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | High nih.gov |
Redox Transformations of Functional Groups
The nitro and amino groups of this compound are amenable to a variety of redox transformations, providing pathways to further functionalization and the synthesis of diverse heterocyclic systems.
Selective Reduction of the Nitro Moiety
The selective reduction of the nitro group in this compound to an amino group is a key transformation that opens up a plethora of synthetic possibilities, most notably the formation of benzimidazole (B57391) derivatives. The resulting 3-bromo-2-fluorobenzene-1,6-diamine is a valuable intermediate. A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial to avoid the reduction of the bromo substituent.
Commonly used methods for the selective reduction of nitroarenes in the presence of halogens include the use of tin(II) chloride in ethanol (B145695) or hydrochloric acid, and catalytic hydrogenation using specific catalysts that are not overly active towards dehalogenation. Transfer hydrogenation using reagents like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a palladium or nickel catalyst can also be effective.
The following table presents common methods for the selective reduction of nitroarenes that are applicable to this compound.
| Reagent/System | Solvent | Key Advantages |
| SnCl₂·2H₂O | Ethanol / HCl | High chemoselectivity for the nitro group. |
| Fe / NH₄Cl | Ethanol / H₂O | Inexpensive and effective. |
| H₂ / Pd/C (controlled) | Ethanol / Methanol (B129727) | Can be selective under carefully controlled conditions. |
| HCO₂NH₄ / Pd/C | Methanol | Mild transfer hydrogenation conditions. |
Oxidation Reactions Involving the Amino Group
The oxidation of the amino group in this compound is a less common transformation but can be a useful tool for modifying the electronic properties of the aromatic ring or for introducing other functional groups. The oxidation of anilines can lead to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions.
Advanced Spectroscopic Characterization of 3 Bromo 2 Fluoro 6 Nitroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted aromatic compound like 3-Bromo-2-fluoro-6-nitroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for a comprehensive analysis.
Proton (¹H) NMR for Aromatic and Amine Proton Resonances
In the ¹H NMR spectrum of this compound, the aromatic protons and the amine protons will exhibit characteristic chemical shifts and coupling patterns. The aromatic region is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the halogens (bromine and fluorine) will deshield these protons, causing them to resonate at a lower field (higher ppm values).
The amine protons (NH₂) are expected to appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.2 | Doublet | ~8-9 Hz (³JHH) |
| H-5 | 6.8 - 7.2 | Doublet of doublets | ~8-9 Hz (³JHH), ~4-5 Hz (⁴JHF) |
| NH₂ | 5.0 - 6.0 | Broad Singlet | N/A |
Note: The predicted values are based on the analysis of structurally similar compounds and known substituent effects.
Carbon (¹³C) NMR for Aromatic Ring Carbons
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are anticipated for the aromatic carbons, as the substitution pattern renders them chemically inequivalent. The carbon atoms attached to the electronegative substituents (nitro, fluoro, and bromo groups) will be significantly influenced. The carbon bearing the nitro group (C-6) is expected to be the most deshielded, appearing at a very low field. The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling (¹JCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| C-1 (C-NH₂) | 140 - 145 | |
| C-2 (C-F) | 150 - 155 | ~240-260 (¹JCF) |
| C-3 (C-Br) | 110 - 115 | |
| C-4 | 125 - 130 | |
| C-5 | 120 - 125 | |
| C-6 (C-NO₂) | 145 - 150 |
Note: The predicted values are based on the analysis of structurally similar compounds and known substituent effects.
Fluorine (¹⁹F) NMR for Fluorine Atom Environments
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal will be influenced by the other substituents on the aromatic ring. Furthermore, this fluorine signal will exhibit coupling to the adjacent aromatic proton (H-5), resulting in a doublet in the proton-coupled ¹⁹F NMR spectrum.
Two-Dimensional NMR Techniques for Connectivity Elucidation
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling between the adjacent aromatic protons (H-4 and H-5). An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the C-4/H-4 and C-5/H-5 pairs.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies that can be observed as absorption bands in the infrared spectrum.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the N-H stretches of the amine group, the symmetric and asymmetric stretches of the nitro group, the C-F stretch, the C-Br stretch, and various vibrations of the aromatic ring.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are strong and will be observed around 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The C-F and C-Br stretching vibrations will be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3450 - 3500 | Medium |
| N-H Stretch (symmetric) | 3350 - 3400 | Medium |
| C-H Stretch (aromatic) | 3050 - 3150 | Weak |
| N-O Stretch (asymmetric) | 1520 - 1560 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| N-O Stretch (symmetric) | 1330 - 1370 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1100 - 1200 | Strong |
| C-Br Stretch | 550 - 650 | Medium |
Note: The predicted values are based on the analysis of structurally similar compounds and known functional group absorption ranges. For instance, the FTIR spectrum of 2,6-dibromo-4-nitroaniline (B165464) shows characteristic peaks for the amino and nitro groups which helps in these predictions. rsc.org
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a powerful tool for analyzing the vibrational modes of this compound, offering insights that are complementary to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which are characteristic of the aromatic ring and certain substituent groups. The analysis of the Raman spectrum relies on the characteristic frequencies of the functional groups present: the nitro (NO₂), amino (NH₂), fluoro (C-F), and bromo (C-Br) groups, as well as the vibrations of the benzene ring itself.
While a specific, experimentally recorded Raman spectrum for this compound is not widely published, the expected vibrational modes can be predicted with high accuracy by comparing it to structurally similar compounds, such as 2,6-dibromo-4-nitroaniline and other halogenated nitroanilines. jove.com The key vibrational modes anticipated in the Raman spectrum are detailed below.
Key Raman Bands and Vibrational Assignments:
NO₂ Group Vibrations: The nitro group is a strong Raman scatterer. The symmetric stretching vibration of the NO₂ group is expected to produce a prominent band typically found in the 1330-1370 cm⁻¹ region. The asymmetric stretch, usually appearing around 1500-1550 cm⁻¹, may also be observed, though often weaker in Raman than in IR spectra. Bending and scissoring vibrations of the NO₂ group appear at lower frequencies.
NH₂ Group Vibrations: The amino group gives rise to stretching and bending vibrations. The symmetric and asymmetric N-H stretching modes are typically observed in the high-frequency region of 3300-3500 cm⁻¹. usc.edu The NH₂ scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.
Aromatic Ring Vibrations: The benzene ring itself has several characteristic Raman bands. The C-C stretching vibrations of the ring typically appear in the 1400-1600 cm⁻¹ range. A very strong, sharp band corresponding to the ring breathing mode is expected near 1000 cm⁻¹.
Carbon-Halogen Vibrations: The C-F and C-Br stretching vibrations are also identifiable. The C-F stretch is anticipated in the 1200-1350 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, typically in the 500-650 cm⁻¹ range, due to the heavier mass of the bromine atom.
The precise positions of these bands can be influenced by electronic and steric interactions between the adjacent substituents on the aromatic ring.
Interactive Data Table: Expected Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| Symmetric N-H Stretch | -NH₂ | ~3350 - 3400 | Provides information on the amino group environment. |
| Asymmetric N-H Stretch | -NH₂ | ~3450 - 3500 | Complements the symmetric stretch data. |
| NH₂ Scissoring | -NH₂ | ~1600 - 1650 | Sensitive to hydrogen bonding and electronic effects. |
| Asymmetric NO₂ Stretch | -NO₂ | ~1500 - 1550 | Can be influenced by conjugation and neighboring groups. |
| C=C Aromatic Ring Stretch | Benzene Ring | ~1400 - 1600 | Multiple bands are characteristic of the substituted benzene ring. |
| Symmetric NO₂ Stretch | -NO₂ | ~1330 - 1370 | Often a strong and characteristic peak for nitro compounds. nih.gov |
| C-F Stretch | -C-F | ~1200 - 1350 | Confirms the presence of the fluorine substituent. |
| Ring Breathing Mode | Benzene Ring | ~1000 | Typically a sharp and intense band in benzene derivatives. |
| C-Br Stretch | -C-Br | ~500 - 650 | Appears at a lower frequency due to the mass of bromine. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C₆H₄BrFN₂O₂.
The high-resolution mass spectrum would show the molecular ion peak (M⁺), which provides the exact molecular weight. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Expected Fragmentation Pathways:
Electron ionization (EI-MS) would induce fragmentation of the parent molecule. The fragmentation patterns for nitroanilines are well-studied and typically involve initial cleavages related to the nitro group. nist.govacs.org The presence of halogen substituents introduces additional fragmentation routes.
Loss of the Nitro Group: A common initial fragmentation is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion [M - NO₂]⁺. This can be followed by the loss of a neutral carbon monoxide (CO) molecule.
Loss of Halogens: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), resulting in the [M - Br]⁺ fragment. Similarly, loss of a fluorine radical (•F) is possible, though the C-F bond is generally stronger.
Cleavage related to the Amino Group: Fragmentation can also be initiated by the amino group, often involving the loss of HCN. nist.govnist.govshimadzu.com
Combined Losses: Subsequent fragmentation steps can involve the sequential loss of these small molecules and radicals. For example, the initial [M - NO₂]⁺ fragment could then lose a bromine atom.
Studies on nitroaniline isomers show that fragmentation can distinguish between them, suggesting that the specific substitution pattern of this compound would lead to a unique mass spectrum. nist.gov
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion (Structure) | m/z (for ⁷⁹Br) | Identity of Lost Neutral/Radical | Notes |
| [C₆H₄⁷⁹BrFN₂O₂]⁺ | 233.95 | - | Molecular Ion (M⁺). The M+2 peak at m/z 235.95 will have similar intensity. |
| [C₆H₄FN₂O₂]⁺ | 155.02 | •Br | Loss of the bromine radical. |
| [C₆H₄⁷⁹BrFN₂]⁺ | 201.96 | O | Loss of an oxygen atom from the nitro group. |
| [C₆H₄⁷⁹BrFNH₂]⁺ | 187.96 | •NO₂ | Loss of the nitro radical, a common pathway for nitroaromatics. nist.gov |
| [C₆H₄FN]⁺ | 109.03 | •Br, •NO₂ | Sequential loss of nitro and bromo groups. |
| [C₅H₄FN]⁺ | 93.03 | •NO₂, H₂O | From the protonated parent, loss of a nitro group. nist.gov |
| [C₆H₅N]⁺ | 91.04 | Br, F, NO₂ | Represents the aniline (B41778) core after multiple losses. |
Note: m/z values are calculated based on the most abundant isotopes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (usually non-bonding or π orbitals) to higher energy anti-bonding orbitals (π*). The specific wavelengths of absorption (λₘₐₓ) are characteristic of the molecule's conjugated system and the attached functional groups.
The electronic spectrum of this compound is dominated by the benzene chromophore, significantly modified by the presence of the amino (-NH₂), nitro (-NO₂), bromo (-Br), and fluoro (-F) substituents.
Chromophores and Auxochromes: The nitro group acts as a powerful chromophore (a light-absorbing group), while the amino group acts as an auxochrome (a group that modifies the absorption of a chromophore). The halogens also act as auxochromes.
Electronic Transitions: The primary transitions of interest in this molecule are π → π* and n → π*.
π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring. The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) in conjugation with the ring causes a significant bathochromic (red) shift of these bands to longer wavelengths compared to benzene. spcmc.ac.in
n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* anti-bonding orbital. This transition is often observed as a shoulder on the main π → π* absorption band.
The spectrum of benzene shows a primary absorption band (E2 band) around 204 nm and a secondary, fine-structured band (B band) around 256 nm. For this compound, the strong push-pull electronic effect between the ortho-amino and nitro groups, combined with the inductive effects of the halogens, is expected to shift the primary absorption band well into the 300-400 nm region. The secondary band would also be red-shifted and likely obscured by the more intense primary band. Studies on p-nitroaniline, for example, show a strong absorption maximum around 360 nm. usc.edu The specific substitution pattern in this compound will fine-tune the exact λₘₐₓ values.
Interactive Data Table: Expected UV-Vis Absorption Bands and Electronic Transitions
| Absorption Band | Expected λₘₐₓ Range (nm) | Type of Transition | Associated Molecular Orbitals |
| Primary Band | ~350 - 400 | π → π | Involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), primarily located on the amino group and the ring, to the Lowest Unoccupied Molecular Orbital (LUMO), centered on the nitro group and the ring. spcmc.ac.in |
| Secondary Band | ~230 - 280 | π → π | A lower energy transition within the benzene ring system, often masked by the primary band. |
| R-Band | ~280 - 320 | n → π | Promotion of a non-bonding electron from the nitro or amino group to a π orbital. Typically has low intensity and may appear as a shoulder. |
Crystallographic Analysis and Solid State Characteristics of 3 Bromo 2 Fluoro 6 Nitroaniline
Single-Crystal X-ray Diffraction for Atomic Structure Determination
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of a compound with a focused X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, scientists can mathematically reconstruct the electron density distribution within the crystal. This, in turn, reveals the exact atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule.
For a compound like 3-Bromo-2-fluoro-6-nitroaniline, this technique would provide invaluable information about its molecular geometry and how the individual molecules pack together in the solid state. The resulting data would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. Although specific data for the title compound is absent from public databases like the Cambridge Structural Database (CSD), the analysis of related structures provides a strong foundation for predicting its solid-state behavior. acs.org
Intermolecular Interactions and Crystal Packing
The way in which molecules of this compound arrange themselves in a crystal is dictated by a variety of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material.
Hydrogen Bonding Networks in the Solid State
A primary determinant in the crystal packing of nitroanilines is the formation of hydrogen bonds. acs.orgacs.org The amino group (-NH₂) is a classic hydrogen bond donor, while the nitro group (-NO₂) is an effective hydrogen bond acceptor. In the solid state, it is highly probable that molecules of this compound would be linked by intermolecular N-H···O hydrogen bonds, where a hydrogen atom from the amino group of one molecule interacts with an oxygen atom of the nitro group on a neighboring molecule. acs.orgacs.org
Halogen Bonding Interactions
Halogen bonding is another significant directional interaction that could play a role in the crystal structure of this compound. wikipedia.org A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (in this case, bromine) interacts with a nucleophilic site, such as the oxygen atoms of the nitro group or the nitrogen of the amino group on an adjacent molecule. wikipedia.orgrsc.org
In the crystal structures of other brominated organic compounds, Br···O and Br···N halogen bonds are frequently observed, contributing to the stability of the crystal lattice. rsc.orgrsc.org The strength and geometry of these interactions depend on the electronic environment of the bromine atom and the acceptor atom. The electron-withdrawing nature of the nitro and fluoro groups in this compound would likely enhance the electrophilic character of the bromine atom, making it a more effective halogen bond donor. The position of the halogen substituent significantly affects these interactions; for instance, ortho-halogenated anilines tend to exhibit stronger hydrogen and halogen bonding compared to their para-isomers. researchgate.net
π-Stacking and Other Non-Covalent Interactions
In many nitro-substituted aromatic compounds, π-π stacking interactions are a dominant feature in the crystal packing, often organizing the molecules into columns or layers. iucr.orgnih.govresearchgate.net Additionally, weaker C-H···O and C-H···π interactions, where a hydrogen atom on one molecule interacts with an oxygen atom or the π-cloud of an adjacent molecule, are also likely to be present, further stabilizing the three-dimensional crystal structure.
Polymorphism and Phase Transitions in Related Bromo-fluoro-nitroanilines
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The phenomenon of polymorphism is common in substituted anilines and is often influenced by subtle variations in intermolecular interactions. soton.ac.uk
For example, studies on 2-methyl-6-nitroaniline (B18888) have revealed the existence of at least two polymorphic forms, which differ in their hydrogen bonding and π-π stacking arrangements. soton.ac.uk The formation of a particular polymorph can be influenced by crystallization conditions such as the choice of solvent and the temperature profile. Given the functional complexity of this compound, with its potential for multiple competing intermolecular interactions, the existence of polymorphs would not be surprising. Each polymorph would represent a different, yet stable, arrangement of the molecules in the crystal lattice, likely with variations in the hydrogen and halogen bonding networks.
Influence of Molecular Conformation on Crystal Structure
The final crystal structure of this compound is intrinsically linked to its preferred molecular conformation. The spatial arrangement of the bromo, fluoro, and nitro substituents relative to the amino group and the benzene (B151609) ring will dictate how the molecules can efficiently pack in the solid state.
The presence of bulky substituents ortho to the amino group can cause steric hindrance, leading to a twisting of the amino and nitro groups out of the plane of the benzene ring. mdpi.com This deviation from planarity has a significant impact on the electronic properties of the molecule and the nature of the intermolecular interactions it can form. For instance, a twisted conformation might hinder the formation of extended planar sheets and favor more complex three-dimensional networks.
Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Fluoro 6 Nitroaniline
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in understanding the molecular properties of 3-Bromo-2-fluoro-6-nitroaniline at the atomic level. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable molecular geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule.
The optimized geometry of this compound is expected to be nearly planar, with the nitro group and the amino group slightly twisted out of the benzene (B151609) ring plane due to steric hindrance and intermolecular interactions in a condensed phase. mdpi.comresearchgate.net The presence of the bulky bromine atom and the electronegative fluorine atom adjacent to the amino and nitro groups, respectively, influences the bond lengths and angles of the benzene ring. For instance, the C-N bond of the nitro group is anticipated to be shorter than that of the amino group, indicating a degree of double bond character due to resonance.
Key electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be calculated using DFT. These properties are crucial for understanding the molecule's interaction with external electric fields and its potential applications in nonlinear optics.
Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.89 Å |
| C-F Bond Length | ~1.35 Å |
| C-N (NO2) Bond Length | ~1.45 Å |
| C-N (NH2) Bond Length | ~1.39 Å |
| Dihedral Angle (C-C-N-O) | ~5-15° |
Note: The values in this table are hypothetical and based on typical values for similar molecules calculated using DFT methods.
For even greater accuracy in predicting the electronic properties of this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is essential for obtaining highly accurate energy values and molecular properties. These high-level calculations can serve as a benchmark for the results obtained from DFT methods. researchgate.net
Electronic Structure and Molecular Orbital Analysis
The electronic structure and molecular orbitals of this compound are key to understanding its chemical reactivity and spectroscopic properties.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be primarily localized on the electron-donating amino group and the benzene ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the amino group to the nitro group upon electronic excitation. The presence of electron-withdrawing substituents like bromine and fluorine generally leads to a lower HOMO-LUMO gap, suggesting higher reactivity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
Note: These are estimated values based on computational studies of similar substituted anilines.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map of this compound would illustrate the regions of negative and positive electrostatic potential.
The negative regions (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. In this molecule, these regions are expected to be located around the oxygen atoms of the nitro group and to a lesser extent, the fluorine atom. The positive regions (typically colored blue) correspond to areas of low electron density and are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amino group. researchgate.net
Studies of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a critical role in the supramolecular assembly and crystal packing of molecules like this compound. The amino group can act as a hydrogen bond donor, while the nitro group and the fluorine atom can act as hydrogen bond acceptors, leading to the formation of intermolecular hydrogen bonds (N-H···O and N-H···F). core.ac.uk
Computational studies can be employed to analyze the strength and geometry of these interactions. The study of these non-covalent interactions is crucial for understanding the solid-state properties of the compound. The presence of the bromine atom can also lead to halogen bonding, another important type of non-covalent interaction.
Reaction Mechanism and Transition State Modeling
Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior and designing synthetic pathways. Computational modeling, particularly the use of Density Functional Theory (DFT), allows for the exploration of potential reaction pathways and the characterization of transition states.
Transition state modeling involves locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, providing insights into the reaction kinetics.
For this compound, several types of reactions could be computationally investigated:
Electrophilic Aromatic Substitution: The directing effects of the existing substituents on the aromatic ring for further substitution can be analyzed. The amino group is a strong activating group and ortho-, para-director, while the nitro group is a strong deactivating group and meta-director. The bromine and fluorine atoms are deactivating but ortho-, para-directing. Computational studies on aniline (B41778) and nitrobenzene (B124822) have used Kohn-Sham molecular orbital theory to explain these directing effects. researchgate.netrsc.org
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can facilitate nucleophilic substitution of the halogen atoms.
Reactions involving the amino group: The amino group can act as a nucleophile in various reactions. Studies on the reaction of nitroanilines with aldehydes have shown that the position of the nitro group influences the reaction mechanism. For example, o-nitroaniline can be converted to quinoline (B57606) derivatives under specific conditions. researchgate.net
A typical computational study of a reaction mechanism would involve the following steps:
Optimization of the geometries of the reactants, intermediates, transition states, and products.
Calculation of the energies of each species to construct a potential energy profile for the reaction.
Frequency calculations to confirm that reactants, intermediates, and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).
The following table presents hypothetical energy data for a proposed reaction step involving this compound, illustrating the kind of information obtained from transition state modeling.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants | 0.0 | 0 |
| Transition State | +25.5 | 1 |
| Intermediate | -5.2 | 0 |
| Products | -15.8 | 0 |
Synthetic Utility and Advanced Applications As a Chemical Intermediate
Building Block for Diverse Organic Molecules
The strategic placement of the substituents in 3-Bromo-2-fluoro-6-nitroaniline makes it a powerful synthon for constructing polysubstituted aromatic systems. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation and coupling reactions. The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds. Furthermore, the nitro group can be reduced to an amino group, opening up another avenue for substitution and ring-forming reactions, or it can act as a directing group in further aromatic substitutions. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability and binding affinity of the final molecule.
Role in Pharmaceutical and Agrochemical Synthesis
The utility of this compound as a precursor is most prominently demonstrated in the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries.
Precursor for Heterocyclic Scaffolds and Bioactive Compounds
A significant application of this intermediate is in the construction of fused heterocyclic systems, which form the core of many therapeutic agents. For instance, a protected form of this compound, specifically N,N-Dibenzyl-3-bromo-2-fluoro-6-nitroaniline, serves as a key intermediate in the synthesis of fused imidazole (B134444) derivatives that act as Interleukin-17 (IL-17) modulators. google.comnih.gov These modulators are under investigation for the treatment of inflammatory and autoimmune disorders. google.comnih.gov
The synthesis of the protected intermediate involves the reaction of 1-bromo-2,3-difluoro-4-nitrobenzene with dibenzylamine (B1670424) in the presence of a base like potassium carbonate. google.comnih.gov Subsequent reduction of the nitro group to an amine, followed by cyclization reactions, leads to the formation of the desired fused imidazole ring system. The benzyl (B1604629) protecting groups on the aniline (B41778) nitrogen can be removed through methods like catalytic transfer hydrogenation.
Design and Synthesis of Pharmacophoric Analogs
The distinct electronic properties and substitution pattern of this compound make it an attractive scaffold for the design of pharmacophoric analogs. The ability to selectively modify each of the four substituents allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The introduction of fluorine can modulate the pKa of the amino group and improve the pharmacokinetic profile of a drug candidate. The bromo substituent provides a site for introducing diversity through various cross-coupling reactions, enabling the synthesis of a library of analogs for biological screening.
Applications in Advanced Material Science
While the primary applications of this compound are currently concentrated in the life sciences, the inherent properties of substituted nitroanilines suggest potential utility in the field of advanced materials. Nitroaniline derivatives are known to exhibit nonlinear optical (NLO) properties due to the presence of both an electron-donating amino group and an electron-withdrawing nitro group, which create a significant molecular dipole moment. The specific substitution pattern of this compound could lead to novel materials with unique NLO characteristics, finding potential use in optoelectronic devices. Further research is required to fully explore these possibilities.
Intermediate in the Production of Specialty Chemicals and Dyes
Nitroanilines are fundamental precursors in the synthesis of a wide range of dyes, particularly azo dyes. azom.com The amino group of a nitroaniline can be diazotized and then coupled with an electron-rich aromatic compound to form the characteristic azo linkage (-N=N-), which is a common chromophore. While specific examples of dyes derived directly from this compound are not extensively documented in publicly available literature, its structural similarity to other nitroanilines used in the dye industry suggests its potential as a precursor for novel specialty dyes. chemimpex.comchempanda.com The presence of the bromo and fluoro substituents could be leveraged to fine-tune the color, lightfastness, and other properties of the resulting dyes. For instance, halogenated nitroanilines are used in the formulation of hair dyes. google.com
Q & A
Q. Key Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nitration efficiency but may increase side reactions with bromine .
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product from nitro-byproducts.
How can substituent effects (Br, F, NO₂) on the benzene ring be systematically analyzed for reactivity prediction?
Advanced Research Question
Substituents dictate electronic and steric effects:
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| -NO₂ | 6 | Strongly electron-withdrawing | Deactivates ring; directs electrophiles to meta/para positions |
| -Br | 3 | Moderate EWG (inductive) | Stabilizes intermediates in SNAr reactions |
| -F | 2 | Weak EWG (resonance) | Enhances para-directing in coupling reactions |
Q. Methodology :
- Hammett Constants : Use σ values to predict reaction rates (e.g., σₘ for -NO₂ = +1.43, σₚ for -Br = +0.23) .
- DFT Calculations : Model charge distribution to identify nucleophilic/electrophilic sites .
How can contradictory data on the compound’s stability under acidic conditions be resolved?
Advanced Research Question
Conflicting reports arise from varying protonation sites:
- Amino Group : Protonation at -NH₂ increases ring activation but may lead to decomposition in strong acids (e.g., H₂SO₄) .
- Nitro Group : Protonation at -NO₂ in dilute acids stabilizes intermediates for substitution reactions .
Q. Resolution Strategy :
- pH-Dependent NMR : Track protonation shifts in D₂O/HCl mixtures .
- Kinetic Studies : Compare decomposition rates at pH 1–5 to identify stable regimes .
What advanced characterization techniques are essential for confirming the structure of this compound?
Basic Research Question
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and coupling patterns (e.g., J₆-F = 8–12 Hz) .
- X-ray Crystallography : Resolve regiochemistry using SHELXL for refinement (R-factor < 0.05) .
- HPLC-MS : Confirm molecular ion peak (m/z ≈ 249 [M+H]⁺) and purity (>98%) .
How can Suzuki-Miyaura coupling be optimized using this compound as a substrate?
Advanced Research Question
Reaction Design :
- Catalyst : Pd(PPh₃)₄ (2 mol%) in THF/EtOH (3:1) at 80°C .
- Ligand Effects : Bulky ligands (e.g., SPhos) improve yield by reducing steric hindrance from -NO₂ .
- Byproduct Mitigation : Add Na₂CO₃ to neutralize HBr and prevent catalyst poisoning .
Typical Yields : 70–85% for biaryl products, confirmed by GC-MS .
What strategies mitigate competing side reactions during functionalization of this compound?
Advanced Research Question
Common side reactions include dehalogenation and nitro-group reduction:
- Protection of -NH₂ : Acetylation (Ac₂O/pyridine) prevents unwanted nucleophilic attacks .
- Reduction Control : Use Zn/HCl selectively reduces -NO₂ to -NH₂ without affecting Br/F .
How does this compound serve as a precursor in materials science applications?
Basic Research Question
- Nonlinear Optics (NLO) : The electron-withdrawing groups enhance hyperpolarizability, making it suitable for NLO crystals .
- Coordination Polymers : React with transition metals (e.g., Cu²⁺) to form porous frameworks for catalysis .
What are the safety protocols for handling and storing this compound?
Basic Research Question
- Storage : Dark, airtight containers at 4°C to prevent photodegradation and moisture absorption .
- PPE : Nitrile gloves, lab coat, and fume hood use mandatory due to potential skin/eye irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
